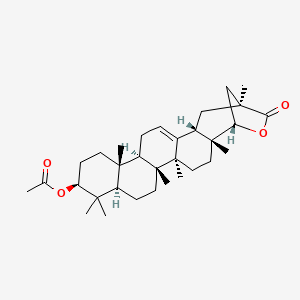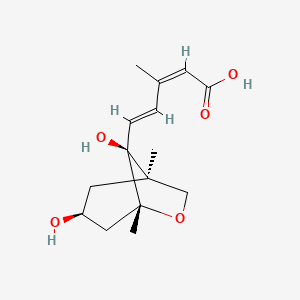
Acétate de Wilforlide A
Vue d'ensemble
Description
Wilforlide A acetate is a synthetic analogue of the naturally occurring steroid hormone progesterone. It belongs to the group of compounds known as progestogens, which are responsible for the regulation of reproductive functions in both males and females. Wilforlide A acetate has been used in research studies to investigate the effects of progestogens on various physiological and biochemical processes. In
Applications De Recherche Scientifique
Effet de chimio-sensibilisation dans le traitement du cancer de la prostate
L'acétate de Wilforlide A s'est avéré avoir un effet de chimio-sensibilisation significatif dans le traitement du cancer de la prostate résistant aux médicaments {svg_1}. Dans une étude, il a été observé que l'this compound augmentait significativement la sensibilité des lignées cellulaires de cancer de la prostate résistantes aux médicaments au docétaxel, un médicament de chimiothérapie {svg_2}. Ceci a été obtenu en réduisant la CI50 (la concentration du médicament qui réduit la réponse de moitié) dans ces lignées cellulaires résistantes {svg_3}.
Inhibition du transporteur d'efflux P-glycoprotéine
L'this compound s'est avéré inhiber le transporteur d'efflux P-glycoprotéine {svg_4}. Cette protéine est souvent surexprimée dans les cellules cancéreuses et est connue pour expulser les médicaments des cellules, ce qui conduit à une résistance multi-médicamenteuse {svg_5}. En inhibant ce transporteur, l'this compound peut potentiellement améliorer l'efficacité des médicaments de chimiothérapie {svg_6}.
Régulation négative de l'ARNm de la variante d'épissage 1 de la cycline E2
Un autre mécanisme par lequel l'this compound améliore l'effet de chimio-sensibilisation du docétaxel est la régulation négative de l'ARNm de la variante d'épissage 1 de la cycline E2 {svg_7}. Cette variante est connue comme un mécanisme de résistance {svg_8}.
Efficacité in vivo dans le ralentissement de la croissance tumorale
Dans un groupe de traitement à forte dose, la combinaison de l'this compound et du docétaxel a significativement retardé la croissance du cancer de la prostate résistant dans un modèle de souris xénogreffe {svg_9}. Ceci suggère que l'this compound pourrait potentiellement être utilisé en combinaison avec d'autres médicaments de chimiothérapie pour améliorer leur efficacité in vivo {svg_10}.
Candidat médicament potentiel pour surmonter la résistance au docétaxel
Compte tenu de son effet de chimio-sensibilisation in vitro et in vivo, l'this compound est considéré comme un nouveau candidat médicament potentiel pour surmonter la résistance au docétaxel dans le cancer de la prostate {svg_11}.
Mécanisme D'action
Target of Action
Wilforlide A acetate, a bioactive triterpene isolated from Tripterygium wilfordii, primarily targets P-glycoprotein efflux transporter and cyclin E2 splice variant 1 mRNA . These targets play a crucial role in chemoresistance, a significant challenge in the treatment of metastatic castrate-resistant prostate cancers (mCRPC) .
Mode of Action
Wilforlide A acetate interacts with its targets by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA . This interaction enhances the sensitivity of resistant prostate cancer cell lines to docetaxel, a chemotherapy drug .
Biochemical Pathways
The primary biochemical pathway affected by Wilforlide A acetate involves the inhibition of the P-glycoprotein efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA . Both of these mechanisms are known to contribute to chemoresistance . By inhibiting these pathways, Wilforlide A acetate can enhance the chemosensitizing effect of docetaxel .
Pharmacokinetics
It is known that the compound has a significant chemosensitizing effect both in vitro and in vivo .
Result of Action
The molecular and cellular effects of Wilforlide A acetate’s action include a significant reduction in the IC50 of docetaxel in resistant prostate cancer cell lines . In high-dose treatment groups, the combination of Wilforlide A acetate and docetaxel significantly retarded the growth of resistant prostate cancer .
Safety and Hazards
Orientations Futures
Wilforlide A acetate has been found to enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . It also ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization . Further studies are warranted to verify Wilforlide A as a new drug candidate to overcome docetaxel resistance in prostate cancer and to further understand its role in the treatment of rheumatoid arthritis .
Analyse Biochimique
Biochemical Properties
Wilforlide A acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA, which are mechanisms of resistance in drug-resistant prostate cancer cells . Additionally, Wilforlide A acetate has been shown to inhibit TLR4 upregulation, IκBα degradation, and NF-κB p65 activation, which are involved in inflammatory responses .
Cellular Effects
Wilforlide A acetate exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it enhances sensitivity to docetaxel by reducing the IC50 in resistant cell lines . It also inhibits the polarization of macrophages towards the M1 subset, thereby reducing the production of pro-inflammatory cytokines . These actions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in modulating immune responses and cancer cell resistance.
Molecular Mechanism
At the molecular level, Wilforlide A acetate exerts its effects through several mechanisms. It binds to and inhibits the P-glycoprotein efflux transporter, preventing the efflux of chemotherapeutic agents from cancer cells . It also downregulates cyclin E2 splice variant 1 mRNA, which is involved in cell cycle regulation . Furthermore, Wilforlide A acetate inhibits the TLR4/NF-κB signaling pathway, reducing inflammation by preventing the activation of NF-κB p65 and the degradation of IκBα .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wilforlide A acetate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that Wilforlide A acetate maintains its stability under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of Wilforlide A acetate vary with different dosages in animal models. In a xenograft mouse model, a high dose of Wilforlide A acetate (1.2 mg/kg intravenously once a week and 6 mg/kg intraperitoneally once daily) in combination with docetaxel significantly retarded tumor growth in resistant prostate cancer . High doses may also lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Wilforlide A acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 TwCYP82AS1, which catalyzes the hydroxylation of C-22 during its biosynthesis . Additionally, it affects the TLR4/NF-κB signaling pathway, influencing metabolic flux and the levels of various metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, Wilforlide A acetate is transported and distributed through specific mechanisms. It is known to inhibit the P-glycoprotein efflux transporter, which plays a role in its accumulation within cancer cells . The compound’s distribution is also influenced by its solubility in various solvents, including chloroform, dichloromethane, and DMSO .
Subcellular Localization
Wilforlide A acetate’s subcellular localization is crucial for its activity and function. It has been observed to localize in specific cellular compartments, where it exerts its effects on signaling pathways and gene expression. The compound’s targeting signals and post-translational modifications may direct it to particular organelles, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCIDCRXAOGCM-KXWOPETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140744 | |
| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84104-80-3 | |
| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione-13C2,d](/img/no-structure.png)
